molecular formula C18H19NO3S B11017521 2-(benzylsulfonyl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

2-(benzylsulfonyl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No.: B11017521
M. Wt: 329.4 g/mol
InChI Key: AWAOEMIBSNKMCU-UHFFFAOYSA-N
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Description

2-(Benzylsulfonyl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is an organic compound that features a benzylsulfonyl group attached to an acetamide moiety, with an indane derivative as part of its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide typically involves multiple steps:

    Formation of the Indane Derivative: The starting material, 2,3-dihydro-1H-indene, is often synthesized through the hydrogenation of indene. This reaction is typically carried out using a palladium catalyst under hydrogen gas.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl chloride is reacted with the indane derivative in the presence of a base such as triethylamine to form the benzylsulfonyl-indane intermediate.

    Acetamide Formation: The final step involves the reaction of the benzylsulfonyl-indane intermediate with acetic anhydride and ammonia or an amine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, more efficient catalysts, and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfonyl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the indane ring.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: De-sulfonylated indane derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-(Benzylsulfonyl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide depends on its application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it could inhibit enzymes involved in inflammation pathways.

    Organic Synthesis: Acts as a building block, participating in various chemical reactions to form more complex structures.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylsulfonyl)acetamide: Lacks the indane moiety, making it less complex.

    N-(2,3-Dihydro-1H-inden-5-yl)acetamide: Lacks the benzylsulfonyl group, which may reduce its reactivity in certain reactions.

Uniqueness

2-(Benzylsulfonyl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is unique due to the combination of the benzylsulfonyl and indane moieties, which confer specific chemical properties and potential biological activities that are not present in simpler analogs.

Properties

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

IUPAC Name

2-benzylsulfonyl-N-(2,3-dihydro-1H-inden-5-yl)acetamide

InChI

InChI=1S/C18H19NO3S/c20-18(13-23(21,22)12-14-5-2-1-3-6-14)19-17-10-9-15-7-4-8-16(15)11-17/h1-3,5-6,9-11H,4,7-8,12-13H2,(H,19,20)

InChI Key

AWAOEMIBSNKMCU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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